![molecular formula C19H15N3O2S B2944597 3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline CAS No. 478047-90-4](/img/structure/B2944597.png)
3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline” is a chemical substance with the CAS Number: 478047-90-4 . It has a molecular weight of 349.41 and its IUPAC name is 3-[(3-nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties might be available in specialized chemical databases or literature.Scientific Research Applications
Chemical Synthesis and Properties :
- Dibenzo[c,h]cinnoline 5-oxide, a related compound, has been synthesized and studied for its unique electronic effects, which are responsible for the formation of specific oxides in the cinnoline group (Poesche, 1966).
- Investigations into the photochemical cyclodehydrogenation of amino-, acetyl-, and nitro-azobenzenes have led to the formation of various benzo[c]cinnoline derivatives, demonstrating the versatility of these reactions (Badger, Joshua, Lewis, 1965).
- An electrochemically initiated intramolecular cyclization study of 2-nitro-2′-isothiocyanatobiphenyl resulted in the formation of 6-mercaptodibenzo(d,f)(1,3)diazepin-5-oxide, highlighting the potential for electrochemical methods in cinnoline synthesis (Hlavatý, Volke, Manoušek, 1975).
Potential Applications and Activity Studies :
- A method for the synthesis of cinnolines via the reaction of enaminones and aryl diazonium tetrafluoroborates has been developed, with certain cinnolines showing promising anti-inflammatory properties in vitro (Tian et al., 2023).
- Research into the photochemical reaction of benzo[c]cinnoline led to insights into the mechanism of carbazole formation from 5,6-dihydrobenzo[c]cinnoline, highlighting the photoreactive nature of these compounds (Inoue, Hiroshima, Miyazaki, 1979).
- Studies on 3-fold and 6-fold interpenetrating diamond nets based on N,N'-dioxide 3,3'-benzo(c)cinnoline dicarboxylic acid revealed their highly sensitive luminescence sensing for nitroaromatic compounds and Fe3+ ions, suggesting their use in sensing applications (Zhang et al., 2018).
Molecular Docking and Antimicrobial Studies :
- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and shown to have potent antimicrobial activity, with molecular docking studies predicting their affinity and orientation at the active enzyme site (Janakiramudu et al., 2017).
Redox Cyclization Reactions :
- A transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine has been developed, showing the formation of intermediate 2-nitrosobenzaldehyde, which plays a crucial role in the transformation process (Sa et al., 2022).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[(3-nitrophenyl)methylsulfanyl]-5,6-dihydrobenzo[h]cinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-22(24)16-6-3-4-13(10-16)12-25-18-11-15-9-8-14-5-1-2-7-17(14)19(15)21-20-18/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLROQDFXGUFQTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

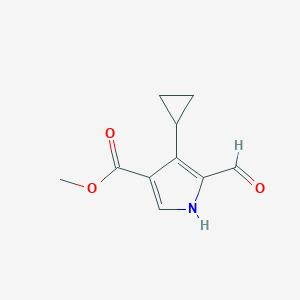
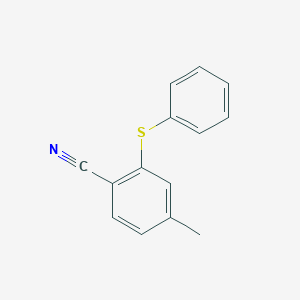
![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2944518.png)
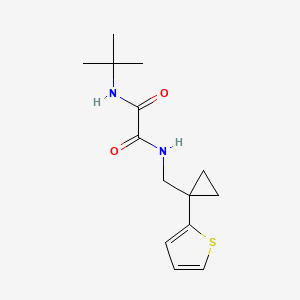
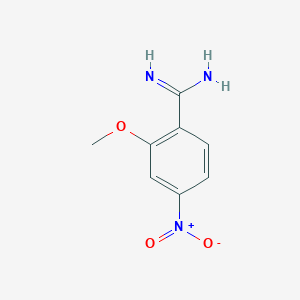
![7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944524.png)
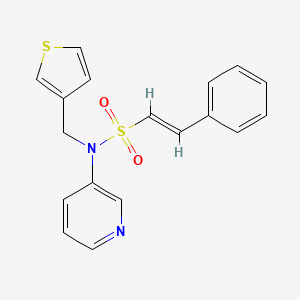
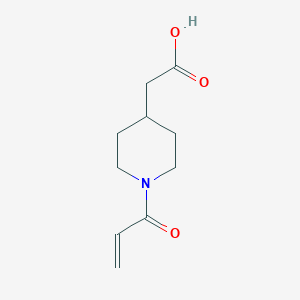
![Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate](/img/structure/B2944531.png)
![N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2944532.png)
![7-[(2-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944533.png)
![Methyl (1S,15S,17S,18S)-17-ethyl-14-(2-oxopropyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B2944534.png)
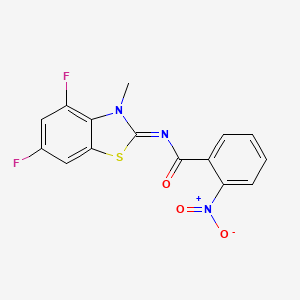
![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)